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This document provides an in-depth technical overview of the foundational research on

TNO155, a first-in-class, selective, allosteric inhibitor of Src homology region 2 domain-

containing phosphatase 2 (SHP2). TNO155 is under investigation as a potential anti-cancer

agent, primarily in combination with other targeted therapies. This guide summarizes its

mechanism of action, preclinical and clinical data, and key experimental methodologies.

Introduction: The SHP2 Target and TNO155
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the

PTPN11 gene, is a non-receptor protein tyrosine phosphatase that is a critical signaling node in

oncology.[1][2] SHP2 is ubiquitously expressed and plays a key positive regulatory role in the

RAS-Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is downstream of

multiple receptor tyrosine kinases (RTKs).[2][3][4] Dysregulation of SHP2 activity through

mutations or overexpression is implicated in the pathogenesis of various cancers, including

lung, colorectal, breast, and gastric cancers, as well as certain leukemias.[1] SHP2 is also

involved in modulating the tumor microenvironment, including regulating the PD-1/PD-L1

immune checkpoint pathway.[3][4]

TNO155 is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2.[5][6] It binds

to a tunnel-like allosteric site on the SHP2 protein, locking it in a closed, auto-inhibited

conformation.[7] This mechanism prevents SHP2 from dephosphorylating its target proteins,

thereby inhibiting downstream signaling. The primary therapeutic hypothesis is that by inhibiting
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SHP2, TNO155 can block oncogenic signaling and overcome adaptive resistance mechanisms

that limit the efficacy of other targeted cancer therapies.[8][9]

Mechanism of Action
SHP2 acts as a central hub, transducing signals from activated RTKs (e.g., EGFR, FGFR,

MET) to the RAS-RAF-MEK-ERK (MAPK) cascade.[2][10] Upon growth factor binding,

activated RTKs recruit a complex containing Grb2, Sos1, and SHP2. SHP2 dephosphorylates

specific sites on scaffolding proteins, which facilitates the activation of RAS. TNO155's

allosteric inhibition of SHP2 blocks this critical step.

Furthermore, SHP2 inhibition has a dual role:

Tumor-Intrinsic Inhibition: Directly blocks the proliferation and survival signals in cancer cells

driven by RTK and RAS-MAPK pathway activation.[3][10]

Tumor Microenvironment Modulation: SHP2 is a downstream effector of the PD-1 receptor in

T-cells, and its inhibition may enhance anti-tumor immunity.[3][4] It also plays a role in the

function of tumor-associated macrophages (TAMs); TNO155 can inhibit RAS activation by

CSF1R, which is important for the maturation of immunosuppressive TAMs.[8][9][11]
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Caption: SHP2 signaling pathway and the inhibitory action of TNO155.
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A key rationale for using TNO155 in combination therapies is to overcome adaptive resistance.

Inhibition of a specific oncogene (e.g., BRAF V600E or KRAS G12C) can lead to feedback

reactivation of the MAPK pathway, often mediated by upstream RTKs. SHP2 is essential for

this reactivation, and its inhibition by TNO155 can block this escape mechanism, leading to a

more sustained and deeper response.[8][9][12]
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Caption: TNO155 blocks feedback reactivation in targeted therapy.
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Preclinical Data
Preclinical studies have established the foundational rationale for the clinical development of

TNO155, particularly as a combination agent.[8][9]

Parameter Value Species/System Reference

In Vitro Potency

IC50 0.011 µM SHP2 Inhibition Assay [13]

Pharmacokinetics

Clearance 24 mL/min/kg Mouse [13]

15 mL/min/kg Rat [13]

4 mL/min/kg Dog [13]

6 mL/min/kg Monkey [13]

Volume of Distribution 3 L/kg Mouse [13]

7 L/kg Rat [13]

3 L/kg Dog [13]

4 L/kg Monkey [13]

Half-life (t½) 2 hours Mouse [13]

8 hours Rat [13]

9 hours Dog [13]

9 hours Monkey [13]

Oral Bioavailability 78% Mouse [13]

100% Rat [13]

>100% Dog [13]

60% Monkey [13]
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Data summarized from preclinical presentations.

In various cancer models, TNO155 has demonstrated synergistic anti-tumor activity when

combined with:

EGFR inhibitors (e.g., nazartinib) in EGFR-mutant lung cancer models.[8][9][11]

BRAF/MEK inhibitors in BRAF V600E colorectal cancer models.[8][9][14]

KRAS G12C inhibitors (e.g., adagrasib, JDQ433) in KRAS G12C-mutant cancers.[8][12][14]

CDK4/6 inhibitors (e.g., ribociclib) in lung and colorectal cancer xenografts.[8][9][11]

Anti-PD-1 antibodies in syngeneic tumor models.[8][9][11]

ALK inhibitors (e.g., lorlatinib) in ALK-driven neuroblastoma models.[15][16]

Clinical Data
Early-phase clinical trials have evaluated TNO155 as a monotherapy and in combination

regimens.

The first-in-human study of TNO155 evaluated its safety, pharmacokinetics (PK), and

preliminary efficacy in patients with advanced solid tumors.[5][6][17]
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Parameter Finding Reference

Patient Population

118 patients with advanced

solid tumors (as of Oct 2020).

Most common: Colorectal

(54%), GIST (16%), NSCLC

(12%).

[5][6]

Pharmacokinetics

Rapid absorption (median

Tmax ~1.1 hours), effective

median half-life ~34 hours.

Near dose-proportional

exposure.

[5][6]

Safety (Most Common AEs)

Increased blood creatine

phosphokinase (28%),

peripheral edema (26%),

diarrhea (26%), acneiform

dermatitis (23%). Mostly Grade

1/2.

[5][6]

Efficacy

Best observed response:

Stable Disease (SD) in 20-22%

of patients. Median duration of

SD: 4.9-5.6 months.

[5][6][17]

Pharmacodynamics

Evidence of SHP2 inhibition

(DUSP6 mRNA reduction) in

>90% of patients at doses ≥20

mg/day.

[5][17]

AEs: Adverse Events; GIST: Gastrointestinal Stromal Tumor; NSCLC: Non-Small Cell Lung

Cancer.

The limited single-agent activity underscores the rationale for its development in combination

settings.[6]

Several studies are evaluating TNO155 in combination with other targeted agents.
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Combinat
ion

Trial Indication N
Efficacy
Endpoint

Result
Referenc
e

TNO155 +

JDQ433

(KRAS

G12Ci)

KontRASt-

01

(NCT0469

9188)

KRAS

G12C+

Solid

Tumors

-

Disease

Control

Rate

(DCR)

83.3% [18]

TNO155 +

Spartalizu

mab (Anti-

PD-1)

NCT04000

529

Advanced

Solid

Tumors

57
DCR (all

doses)
26.3% [19]

19

DCR

(recommen

ded dose)

31.6% [19]

TNO155 +

Ribociclib

(CDK4/6i)

NCT04000

529

Advanced

Solid

Tumors

46
DCR (all

doses)
13.0% [19]

9

DCR

(recommen

ded dose)

44.4% [19]

These early results show that TNO155 combinations are tolerable, with safety profiles generally

consistent with the individual agents, and demonstrate preliminary anti-tumor activity.[18][19]

Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing foundational research.

Cell Culture: Cancer cell lines of interest (e.g., PC-9 for EGFR-mutant NSCLC, HT-29 for

BRAF-mutant CRC) are cultured in appropriate media supplemented with fetal bovine serum

and antibiotics under standard conditions (37°C, 5% CO2).[14]

Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1,000-5,000

cells/well) and allowed to adhere overnight.
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Drug Treatment: TNO155 and/or combination agents are serially diluted to a range of

concentrations. The culture medium is replaced with a medium containing the drugs or a

vehicle control (e.g., DMSO).

Incubation: Plates are incubated for a period of 3 to 6 days to allow for effects on cell

proliferation.[9][14]

Viability Assessment: Cell viability is measured using reagents like alamarBlue, CellTiter-Glo,

or by crystal violet staining. Absorbance or luminescence is read using a plate reader.

Data Analysis: Viability is calculated as a percentage relative to the vehicle-treated control

wells. IC50 values are determined by fitting the dose-response data to a four-parameter

logistic curve using appropriate software (e.g., GraphPad Prism). For combination studies,

synergy scores (e.g., Bliss independence or Loewe additivity) are calculated.[14]

Cell Treatment and Lysis: Cells are seeded in 6-well plates, grown to ~70-80% confluency,

and treated with TNO155, a combination agent, or vehicle for a specified time (e.g., 2, 24, or

48 hours).[14]

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA

buffer containing protease and phosphatase inhibitors.

Quantification: Protein concentration is determined using a BCA assay.

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-

polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and

then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-ERK,

total ERK, p-MEK, SHP2, actin).

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody. The signal is detected using an enhanced

chemiluminescence (ECL) substrate and imaged. Densitometry analysis can be used for

semi-quantification.

Animal Models: Female athymic nude mice (8-12 weeks old) are used.[14]
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Tumor Implantation: Patient-derived tumor fragments or cultured cancer cells (e.g., 5 million

cells in Matrigel) are subcutaneously inoculated into the flanks of the mice.[14]

Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g.,

150-200 mm³). Mice are then randomized into treatment groups (e.g., vehicle, TNO155

alone, combination agent alone, TNO155 + combination agent).

Drug Administration: TNO155 is administered orally (p.o.) at a specified dose and schedule

(e.g., once or twice daily). The combination agent is administered as per its established

protocol.

Monitoring: Tumor volume (calculated using the formula: (Length × Width²)/2) and body

weight are measured regularly (e.g., twice weekly).

Endpoint: The study is terminated when tumors reach a predetermined maximum size, or

after a specified duration. Efficacy is evaluated by comparing tumor growth inhibition (TGI)

between the treatment and vehicle groups.
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Caption: Generalized workflow for a Phase I/Ib oncology clinical trial.
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TNO155 is a pioneering SHP2 inhibitor with a well-defined mechanism of action and a

favorable preclinical profile. Early clinical data confirm its target engagement and acceptable

safety. While monotherapy activity is modest, its true potential appears to lie in its ability to

synergize with and overcome resistance to other targeted therapies, particularly those aimed at

the MAPK pathway.

Ongoing and future research will be critical to:

Fully establish the efficacy of various TNO155 combination regimens in larger, disease-

specific cohorts.

Identify predictive biomarkers to select patients most likely to benefit from SHP2 inhibition.

Investigate mechanisms of acquired resistance to TNO155-based combinations to inform the

development of subsequent therapeutic strategies.

The development of TNO155 represents a significant advancement in targeting the SHP2

signaling node, offering a promising strategy to enhance the depth and durability of response to

cancer therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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